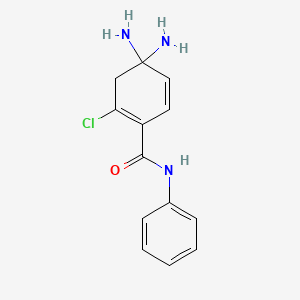

2-Chloro-4,4-diaminobenzanilide

Description

Contextual Significance within Organic Chemistry

The significance of 2-Chloro-4,4'-diaminobenzanilide in organic chemistry can be understood by examining its structural relationship to 4,4'-diaminobenzanilide (B1630359) (DABA). DABA is a well-known monomer used in the synthesis of high-performance aromatic polyamides. tubitak.gov.tranalis.com.my These polymers often exhibit desirable properties such as high thermal stability and mechanical strength. The introduction of a chlorine atom to the benzanilide (B160483) backbone, as seen in 2-Chloro-4,4'-diaminobenzanilide, is a common strategy in medicinal chemistry and materials science to modulate the properties of the parent compound. Halogenation can influence factors such as reactivity, solubility, and biological activity.

Research Trajectories and Academic Relevance

The primary documented research application of 2-Chloro-4,4'-diaminobenzanilide is as a key intermediate in the synthesis of anthelmintic agents. Specifically, it is a precursor to 2'-chloro-4,4'-diisothiocyanatobenzanilide, a compound with demonstrated activity against parasitic worms. google.com This highlights its relevance in the field of medicinal chemistry and drug development.

Furthermore, given the utility of its non-chlorinated analog in polymer chemistry, 2-Chloro-4,4'-diaminobenzanilide holds potential as a monomer for the synthesis of specialty polyamides. The presence of the chlorine atom could impart modified properties to the resulting polymers, such as enhanced flame retardancy or altered solubility, which are areas of active research in materials science.

Structural Framework and Synthetic Utility

The molecular structure of 2-Chloro-4,4'-diaminobenzanilide consists of a 4-aminobenzoyl group attached to a 2-chloro-4-aminophenylamine. This arrangement of functional groups makes it a useful synthetic intermediate.

A documented method for the synthesis of 2-Chloro-4,4'-diaminobenzanilide involves the reduction of 2'-chloro-4,4'-dinitrobenzanilide. google.com The dinitro precursor is prepared from the reaction of 4-nitrobenzoyl chloride and 2-chloro-4-nitroaniline (B86195). google.com The melting point of the resulting 2-Chloro-4,4'-diaminobenzanilide has been reported to be 192°C. google.com

The synthetic utility of this compound is primarily demonstrated by its conversion to 2'-chloro-4,4'-diisothiocyanatobenzanilide through reaction with thiophosgene (B130339). google.com This transformation showcases the reactivity of the two primary amino groups, which can readily participate in further chemical modifications to create a diverse range of derivatives.

Physicochemical Properties of 2-Chloro-4,4'-diaminobenzanilide

| Property | Value | Source |

| CAS Number | 14108-16-8 | nih.gov |

| Molecular Formula | C₁₃H₁₂ClN₃O | nih.gov |

| Molecular Weight | 261.71 g/mol | nih.gov |

| Boiling Point (Predicted) | 408.7±45.0 °C | nih.gov |

| Density (Predicted) | 1.416±0.06 g/cm³ | nih.gov |

| pKa (Predicted) | 13.05±0.70 | nih.gov |

| Melting Point | 192 °C | google.com |

Spectral Data of Related Compounds

Structure

3D Structure

Properties

Molecular Formula |

C13H14ClN3O |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide |

InChI |

InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18) |

InChI Key |

BEFITPDIJUHBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4,4 Diaminobenzanilide

Precursor-Based Synthesis Routes

Traditional synthesis of 2-Chloro-4,4'-diaminobenzanilide relies on established, multi-step precursor-based methods. These routes are characterized by their use of readily available starting materials and well-understood reaction mechanisms.

Reduction of Nitro-Substituted Benzamide (B126) Precursors

A primary and widely employed method for synthesizing 2-Chloro-4,4'-diaminobenzanilide involves the reduction of a dinitro precursor. Specifically, 2'-chloro-4,4'-dinitrobenzanilide is reduced to the desired diamino product. google.com This dinitro intermediate is itself prepared from the reaction of 4-nitrobenzoyl chloride and 2-chloro-4-nitroaniline (B86195). google.com The reduction of the nitro groups is a critical step, yielding the final diamino structure.

Another approach involves the acylation of 2-chloro-4-nitroaniline or 2,6-dichloro-4-nitroaniline (B1670479) with an excess of nitrobenzoyl chloride. This reaction is catalyzed by ferric chloride in an organic solvent, with heating in the presence of 4-nitrobenzoic acid anhydride. The resulting chlorine-substituted dinitrobenzanilide is then isolated and subsequently reduced in an aqueous amide solvent solution to yield the final chlorine-substituted diaminobenzanilide. This method is reported to achieve high yields of 86-95%. google.com

A similar synthesis pathway resulting in high yields of 4,4'-diamino-2'-chloro-benzanilide involves the use of 2-chloro-nitro-aniline (B8388176) as a starting material. prepchem.com

Condensation Reactions Involving Amine and Acyl Chloride Reactants

The formation of the amide linkage in 2-Chloro-4,4'-diaminobenzanilide is a classic example of a condensation reaction. These reactions typically involve the coupling of an amine with an acyl chloride. commonorganicchemistry.com In a general sense, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.ukchemguide.co.uk

In the context of 2-Chloro-4,4'-diaminobenzanilide synthesis, 2-chloro-4-nitroaniline can be reacted with 2-nitrobenzoyl chloride in chloroform (B151607) under a nitrogen atmosphere. The reaction mixture is refluxed, and upon completion, the product is isolated and purified. nih.gov The subsequent reduction of the nitro groups yields the target molecule. The use of a base, such as triethylamine, is common in these reactions to neutralize the hydrogen chloride that is formed as a byproduct. hud.ac.uk

Advanced Synthetic Approaches

To overcome some of the limitations of traditional methods, such as harsh reaction conditions and long reaction times, advanced synthetic approaches have been developed. These methods often offer greater efficiency, sustainability, and control over the reaction.

Low-Temperature Solution Poly-condensation Techniques

Low-temperature solution poly-condensation is a valuable technique for producing high-performance polymers, including those derived from 2-Chloro-4,4'-diaminobenzanilide. This method allows for the synthesis of aromatic polyamides under milder conditions than traditional melt polymerization. scirp.org The reaction is typically carried out in a solvent at low temperatures, which helps to minimize side reactions and degradation of the polymer. scirp.org The use of co-solvents like calcium chloride can be beneficial, as the calcium ions can complex with the amide groups, and the chloride ions can form hydrogen bonds, which aids in the dissolution of the polymer. scirp.org This technique offers good heat exchange and does not require specialized polymerization equipment. scirp.org

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a green and efficient alternative to conventional methods. The application of ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes. sciensage.inforsc.org For instance, the synthesis of certain heterocyclic compounds, which can be structurally related to the precursors of 2-Chloro-4,4'-diaminobenzanilide, has been shown to be significantly faster and higher yielding under ultrasonic conditions compared to conventional heating. sciensage.infomdpi.com This technique often utilizes greener solvent systems, such as ethanol-water mixtures, and can sometimes be performed at ambient temperature and pressure without the need for a metal catalyst. sciensage.inforsc.org

Mechanistic Investigations of Synthesis Reactions

The synthesis of benzanilides, including 2-Chloro-4,4'-diaminobenzanilide, proceeds through a nucleophilic addition-elimination mechanism. The reaction between an acyl chloride and an amine begins with the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This initial addition step forms a tetrahedral intermediate. chemguide.co.uk

Subsequently, the intermediate undergoes an elimination step. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uk A base, which can be another amine molecule, then removes a proton from the nitrogen atom, resulting in the formation of the stable amide and a salt byproduct (e.g., ethylammonium (B1618946) chloride if ethylamine (B1201723) is used as the base). chemguide.co.ukchemguide.co.uk

Table 1: Overview of Synthetic Methodologies

| Methodology | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Reduction of Nitro Precursors | 2'-chloro-4,4'-dinitrobenzanilide, Reducing Agent | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction | Utilizes readily available precursors. google.comchemicalbook.com |

| Condensation Reactions | Amine, Acyl Chloride | Aprotic solvent, often with a base (e.g., triethylamine) hud.ac.uk | General and versatile method for amide bond formation. commonorganicchemistry.com |

| Low-Temperature Poly-condensation | Diamine, Diacyl Chloride | Low temperature, in a solvent like NMP, often with CaCl2 scirp.org | Produces high molecular weight polymers under mild conditions. scirp.org |

| Ultrasound-Assisted Synthesis | Varies | Ultrasonic irradiation, often in greener solvents sciensage.info | Faster reaction rates, higher yields, and milder conditions. sciensage.inforsc.org |

Chemical Derivatization and Analogue Development of 2 Chloro 4,4 Diaminobenzanilide

Formation of Diisothiocyanate Derivatives

The conversion of the dual amino groups of 2-Chloro-4,4'-diaminobenzanilide into highly reactive isothiocyanate (-N=C=S) functionalities represents a significant synthetic pathway. This transformation is typically achieved through reaction with thiophosgene (B130339) (CSCl₂).

In a documented procedure, 2'-chloro-4,4'-diaminobenzanilide is treated with thiophosgene to yield 2'-chloro-4,4'-diisothiocyanatobenzanilide. The reaction is generally conducted in a suitable solvent system, such as a mixture of water and a chlorinated hydrocarbon like chloroform (B151607), at temperatures between 0 and 40°C. The resulting diisothiocyanate is a crystalline solid with a distinct melting point, indicating successful derivatization. This derivative serves as a crucial intermediate for synthesizing various heterocyclic compounds and other complex molecules.

| Reactant | Reagent | Product | Melting Point (°C) |

| 2'-Chloro-4,4'-diaminobenzanilide | Thiophosgene | 2'-Chloro-4,4'-diisothiocyanatobenzanilide | 206 |

Table 1: Synthesis of Diisothiocyanate Derivative.

Amide-Bridged Aromatic Diamine Modifications

The diamine nature of 2-Chloro-4,4'-diaminobenzanilide makes it an excellent monomer for the synthesis of aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. The primary amino groups can react with dicarboxylic acid chlorides through polycondensation to form long-chain polymers linked by newly formed amide bonds.

While specific studies on the 2-chloro derivative are less common, extensive research on the parent compound, 4,4'-diaminobenzanilide (B1630359) (DABA), illustrates this process. Low-temperature solution polycondensation is a standard method, reacting DABA with aromatic dicarbonyl dichlorides like terephthaloyl chloride in aprotic amide solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide. google.comnih.gov This reaction is often carried out under an inert atmosphere to prevent side reactions. scirp.org The resulting polyamides are characterized by their high-temperature resistance and can exhibit useful optical properties like fluorescence. scirp.orgscirp.org However, the polyamide derived from terephthaloyl chloride and 4,4'-diaminobenzanilide has been noted for its limited solubility in amide solvents, a critical factor for processing. google.com

| Diamine Monomer | Diacid Chloride Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| 4,4'-Diaminobenzanilide (DABA) | Terephthaloyl Chloride | Low-temperature solution polycondensation | Aromatic Polyamide | High thermal stability, blue fluorescence, limited solubility. google.comscirp.orgscirp.org |

Table 2: Representative Amide-Bridged Polymer Synthesis.

Synthesis of Schiff Base Metal Complexes from 2-Chloro-4,4'-diaminobenzanilide

The primary amine functionalities of 2-Chloro-4,4'-diaminobenzanilide can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (also known as imines), which contain a C=N double bond. These Schiff base ligands, particularly those derived from diamines, are excellent chelating agents capable of coordinating with various transition metal ions to form stable metal complexes. nih.gov

The synthesis is typically a two-step process. First, the diamine is reacted with two equivalents of an aldehyde, such as p-nitrobenzaldehyde or salicylaldehyde, often under reflux in a solvent like methanol (B129727) or ethanol, to form the bis(Schiff base) ligand. nanoient.orgresearchgate.netnih.gov Subsequently, the isolated ligand is reacted with a metal salt (e.g., chlorides of Co(II), Ni(II), Cu(II)) to form the corresponding metal complex. nanoient.orgresearchgate.net These complexes are characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, to confirm the coordination of the metal to the nitrogen atoms of the imine groups and potentially other donor atoms present in the ligand. nanoient.orgnanoient.org Research on Schiff bases derived from the parent 4,4'-diaminobenzanilide shows the formation of complexes with diverse geometries. nanoient.org

| Diamine | Aldehyde | Metal Salt (Example) | Resulting Complex (General) |

| 4,4'-Diaminobenzanilide | p-Nitrobenzaldehyde | CoCl₂, NiCl₂, CuCl₂ | Bis(Schiff base) metal(II) complex. nanoient.org |

| 4,4'-Diaminodiphenyl Sulfone | Substituted Salicylaldehydes | CoCl₂ | Octahedral Co(II) complexes. nih.gov |

Table 3: Synthesis of Schiff Base Metal Complexes from Related Diamines.

Azo and Bisazo Dye Synthesis

Aromatic diamines are fundamental precursors in the synthesis of azo dyes. 2-Chloro-4,4'-diaminobenzanilide can be converted into bisazo dyes, where two azo groups (-N=N-) are formed, creating an extended chromophoric system responsible for color. The synthesis involves two key steps: tetrazotization and coupling.

In the tetrazotization step, both primary amino groups are converted into diazonium salts by reacting the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C). The resulting bis-diazonium salt is highly reactive and is immediately used in the next step.

In the coupling step, the bis-diazonium salt solution is reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol, naphthol, or an aromatic amine. researchgate.net For instance, a symmetric bisazo dye can be synthesized by coupling the tetrazotized 4,4'-diaminobenzanilide with two equivalents of salicylic (B10762653) acid. researchgate.nettubitak.gov.tr Researchers have also developed various bisazo reactive dyes by coupling tetrazotized 4,4'-diaminobenzanilide with different cyanurated coupling components, such as H-acid, J-acid, and others, to create dyes suitable for silk, wool, and cotton fibers. jetir.orgresearchgate.netresearchgate.net These dyes often exhibit good fastness properties. jetir.orgresearchgate.net

| Diamine | Diazotization Reagents | Coupling Component (Example) | Dye Class |

| 4,4'-Diaminobenzanilide | NaNO₂ / HCl | Salicylic Acid | Symmetric Disazo Direct Dye. tubitak.gov.tr |

| 4,4'-Diaminobenzanilide | NaNO₂ / HCl | Cyanurated H-acid | Bisazo Reactive Dye. researchgate.net |

| 4,4'-Diaminobenzanilide | NaNO₂ / HCl | 3,4-dichloro anilinocynurated coupling components | Monochloro s-triazine Reactive Dye. jetir.orgresearchgate.net |

Table 4: Representative Bisazo Dye Synthesis from 4,4'-Diaminobenzanilide.

Other Functional Group Derivatizations

Beyond the major pathways described, the reactive sites on 2-Chloro-4,4'-diaminobenzanilide allow for other potential derivatizations. While the literature predominantly focuses on the transformations detailed in the preceding sections, the inherent reactivity of primary aromatic amines suggests possibilities for other modifications, such as N-alkylation or N-acylation with different acylating agents other than those for polymerization. These reactions could be used to fine-tune the solubility, electronic, or coordination properties of the resulting molecules. However, specific research detailing such alternative derivatizations for 2-Chloro-4,4'-diaminobenzanilide is not as widely documented as for its use in polymers and dyes. The synthesis of the parent compound itself involves the reduction of 4,4'-dinitrobenzanilide, highlighting the nitro group as another functional handle in precursor molecules. chemicalbook.comchemicalbook.com

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloro 4,4 Diaminobenzanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 2-Chloro-4,4-diaminobenzanilide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques like DEPT, are invaluable.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Applications

Proton and Carbon-13 NMR spectroscopy are fundamental in confirming the identity and purity of this compound. These techniques provide data on the number and types of protons and carbons, respectively, as well as their immediate electronic surroundings.

In the polycondensation of 4,4'-diaminobenzanilide (B1630359) with 1,3- or 1,4-bis(1-chloro-dicyanovinyl)benzene, the reactivity of the two amino groups differs. The amino group para to the electron-donating amino group (head group) is more reactive than the amino group para to the carbonyl group (tail group). acs.org This difference in reactivity can be monitored and characterized using ¹H NMR spectroscopy. acs.org For instance, in a model compound prepared from the condensation of 4,4-diaminobenzanilide with 1-chloro-dicyanovinylbenzene, the chemical shifts of the NH protons can be distinctly assigned. acs.org

A study involving the synthesis of poly(amide−enaminonitriles) utilized 4,4'-diaminobenzanilide as a monomer. The structural characterization of the resulting copolymers was extensively carried out using ¹H and ¹³C NMR spectroscopy at elevated temperatures (60−70 °C), which aided in peak assignments. acs.org

Below are representative, though not specific to this compound, ¹H and ¹³C NMR data for structurally related aromatic amines which illustrate the types of signals observed.

Interactive Table: Representative ¹H and ¹³C NMR Data for Aromatic Amines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Bromo-2-chloroaniline | CDCl₃ | 6.44 (s, 2H, NH₂), 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), 7.88 (d, 1H, ArH) | 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 |

| 2-Chloro-4-nitroaniline (B86195) | - | - | - |

| 4,4'-Diaminobenzanilide | DMSO | 4.38 (s, 4H, NH₂), 6.36-6.48 (m, 2H, ArH), 6.49-6.52 (m, 2H, ArH) | 114.98, 117.73, 135.39 |

Distortionless Enhancement of Polarization Transfer (DEPT) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique that provides information about the number of hydrogen atoms attached to each carbon atom. libretexts.orglibretexts.org This is particularly useful for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible with standard broadband-decoupled ¹³C NMR. libretexts.orgpressbooks.pub

The DEPT experiment is typically performed in stages:

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃). youtube.com

DEPT-90: Shows signals only for CH (methine) carbons. libretexts.orgyoutube.com

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra. libretexts.orgpressbooks.pub

By comparing the results of these experiments with the standard ¹³C NMR spectrum, a complete assignment of all carbon signals can be achieved. This detailed structural information is crucial for the unambiguous characterization of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key expected IR absorptions would include N-H stretching vibrations from the amino groups, C=O stretching from the amide group, and various C-H and C-C stretching and bending vibrations from the aromatic rings.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the carbon skeleton of aromatic compounds.

While specific IR and Raman data for this compound were not found, a study on 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) reported the use of FT-IR and FT-Raman spectroscopy for its characterization, demonstrating the utility of these techniques for similar chlorinated aromatic compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a beam of high-energy neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.org This process generates ions from the analyte with minimal fragmentation, typically producing a prominent protonated molecule [M+H]⁺. wikipedia.org

FAB-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The technique would be expected to provide a clear molecular ion peak, confirming the molecular weight of the compound. While FAB is a powerful tool, the presence of the matrix can sometimes lead to background ions and the interpretation of fragmentation patterns can be complex. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly valuable for identifying and characterizing degradation products of a compound, which may be present in complex mixtures at low concentrations. scirp.org

Forced degradation studies, often conducted under conditions of hydrolysis, oxidation, heat, and photolysis, can be used to understand the stability of a molecule and identify potential impurities that may form over time. scirp.orgnih.gov LC-MS is the analytical method of choice for such studies. scirp.org The liquid chromatograph separates the parent compound from its degradation products, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratios and fragmentation patterns. nih.gov Techniques like tandem mass spectrometry (MS/MS or MSⁿ) can provide further structural information on the degradation products. researchgate.net

The analysis of degradation products of other complex organic molecules, such as epirubicin (B1671505) and gimeracil, has been successfully performed using LC-MS, highlighting its applicability for studying the stability of this compound. scirp.orgnih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation and analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most widely employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative and qualitative analysis of this compound. nih.gov This technique offers high resolution and sensitivity, making it ideal for determining the purity of the compound and for analyzing complex mixtures. nih.govresearchgate.net In pharmaceutical and chemical analyses, HPLC has largely superseded other methods like gas chromatography due to its versatility in handling a wide range of compounds. nih.gov

The selection of the stationary phase (column) and the mobile phase is critical for achieving optimal separation. untan.ac.id For aromatic amines like this compound, reversed-phase columns (e.g., C18) are commonly used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netamazonaws.com A UV-Vis detector is frequently employed, as the aromatic rings in the molecule absorb UV light, allowing for sensitive detection. nih.govamazonaws.com The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification, while the peak area provides quantitative information about the concentration.

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Value/Type |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table provides a typical set of starting parameters for the HPLC analysis of aromatic amines; specific conditions for this compound would require method development and validation.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of this compound. youtube.comyoutube.comyoutube.com In a typical application, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, usually silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). youtube.com

As the mobile phase ascends the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com This separation allows for the visualization of the starting materials, intermediates, and products. The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot over time. youtube.com Visualization is often achieved using a UV lamp, as the aromatic nature of this compound and related compounds allows them to be seen under UV light. youtube.comyoutube.com

The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes. youtube.com

Table 2: Example TLC Data for a Hypothetical Reaction

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rƒ Value |

| Starting Material | 2.5 | 5.0 | 0.50 |

| Product | 4.0 | 5.0 | 0.80 |

This table illustrates how Rƒ values can differentiate between compounds on a TLC plate.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Polymer Stability

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers derived from this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, such as nitrogen or oxygen. researchgate.netmdpi.com This information is vital for determining the decomposition temperatures and understanding the degradation mechanisms of polymeric materials. nasa.gov

A typical TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. mdpi.com For many polymers, an initial weight loss may be observed due to the evaporation of adsorbed water or residual solvents. researchgate.net The subsequent major weight loss steps correspond to the degradation of the polymer backbone. mdpi.com By analyzing the TGA data, researchers can assess the suitability of a polymer for high-temperature applications. The rate of heating can influence the observed decomposition temperatures, with slower heating rates generally providing higher resolution of thermal events. researchgate.netmdpi.com

Table 3: Representative TGA Data for a Polymer

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | 5-7 | Moisture/Solvent Evaporation researchgate.net |

| 300 - 450 | 60 | Primary Polymer Decomposition |

| > 450 | 20 | Secondary Decomposition/Char Formation |

This table presents a generalized example of TGA data interpretation for a polymeric material.

Morphological Characterization: Scanning Electron Microscopy (SEM) of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and microstructure of materials derived from this compound, such as polymers or composite materials. SEM provides high-resolution, three-dimensional images by scanning the surface of a sample with a focused beam of electrons.

The resulting images reveal detailed information about the sample's topography, texture, and particle size and shape. For instance, in the case of a polymer synthesized using this compound, SEM can be used to examine the uniformity of the polymer film, the presence of any pores or defects, and the dispersion of any fillers or additives within the polymer matrix. This morphological information is often correlated with the material's physical and mechanical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic structure of this compound and for monitoring the progress of reactions involving this compound. This method measures the absorption of UV and visible light by a sample. The absorption of light at specific wavelengths corresponds to electronic transitions between different energy levels within the molecule. nih.gov

The UV-Vis spectrum of this compound will exhibit characteristic absorption bands due to the presence of aromatic rings and amino functional groups. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from the spectrum. Changes in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance, can be used to monitor the course of a reaction. For example, if a reaction modifies the chromophoric system of the molecule, this will be reflected in the UV-Vis spectrum, providing a convenient way to follow the reaction's progress.

Theoretical and Computational Chemistry Studies of 2 Chloro 4,4 Diaminobenzanilide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with high accuracy. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. analis.com.mynih.gov

The primary application of DFT in this context would be to determine the optimized molecular geometry of 2-Chloro-4,4'-diaminobenzanilide and to predict its fundamental electronic properties. Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The distribution of these orbitals across the molecular framework indicates the most probable regions for chemical reactions. For related benzamide (B126) structures, the HOMO is often distributed across the benzamide framework, while the LUMO is localized on specific moieties. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more easily polarized and reactive, facilitating electronic transitions and charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This visual tool is essential for predicting how the molecule will interact with other reagents.

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a more detailed picture of its reactivity than the HOMO-LUMO gap alone. researchgate.net

A theoretical study of 2-Chloro-4,4'-diaminobenzanilide would yield data similar to that shown in the conceptual table below, which defines these key parameters.

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

| Chemical Potential | μ | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table is conceptual and illustrates the types of data generated in DFT studies.

Analysis of these parameters helps classify the molecule; for instance, a compound with a high chemical hardness is generally less reactive. analis.com.my

DFT is also a valuable tool for exploring potential chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable pathway for a given transformation. nih.gov This involves locating transition state structures and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Comparing the activation energies for different hypothetical pathways allows for the identification of the most likely mechanism. nih.gov No specific mechanistic studies involving 2-Chloro-4,4'-diaminobenzanilide have been reported.

Advanced Quantum Chemical Calculations

While DFT is a workhorse for many applications, more advanced quantum chemical methods can provide even higher accuracy, albeit at a greater computational expense. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energy calculations and structural parameters obtained from DFT. These methods are particularly useful for systems where electron correlation effects are strong. They can provide benchmark data against which DFT results are compared.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend theoretical analysis from a single, static molecule to dynamic systems and intermolecular interactions.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand might interact with the active site of a protein. nih.govresearchgate.net Docking simulations for 2-Chloro-4,4'-diaminobenzanilide could reveal potential binding modes with biological targets, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of intermolecular interactions.

Co-crystal and Interaction Studies: Molecular modeling is also used to investigate non-covalent interactions in the solid state, such as in pharmaceutical co-crystals. doi.orgnih.gov By calculating the interaction energies, researchers can predict the stability of different crystal forms and understand the hydrogen bonding networks that define the crystal architecture. nih.gov For 2-Chloro-4,4'-diaminobenzanilide, this could be used to explore its interactions with other molecules to form stable, multi-component solids.

Applications of 2 Chloro 4,4 Diaminobenzanilide in Materials Science and Polymer Chemistry

Polyimide Synthesis and Performance Enhancement

2-Chloro-4,4-diaminobenzanilide serves as a critical diamine monomer in the creation of advanced polyimides. The presence of the chloro- and amide-groups in its structure allows for the fine-tuning of polymer properties to meet the demanding requirements of modern applications in microelectronics and flexible displays.

Development of Colorless and Transparent Polyimide Films

A significant challenge in the field of high-performance polymers is the development of polyimide (PI) films that are both thermally stable and optically transparent in the visible light spectrum. Traditional aromatic polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The introduction of this compound into the polyimide backbone is a key strategy to mitigate this issue.

The bulky chloro-substituent on the benzanilide (B160483) unit disrupts the planarity of the polymer chains, sterically hindering the formation of CTCs. This disruption reduces the electronic interactions between polymer chains, leading to a significant decrease in color intensity and an increase in optical transparency. Researchers have successfully synthesized colorless polyimide films by reacting diamines containing benzanilide units with various dianhydrides. These films exhibit high optical transmittance, often around 90%, and low yellowness indices. nih.gov The synthesis typically involves a two-step process starting with the formation of a poly(amic acid) (PAA) precursor, which is then chemically or thermally imidized to form the final polyimide film. mdpi.comrsc.org

Strategies for Enhanced High-Temperature Dimensional Stability

For applications in flexible electronics and aerospace, polyimides must maintain their dimensional stability at elevated temperatures. The inherent rigidity of the benzanilide unit within this compound contributes significantly to the thermal stability of the resulting polyimides. The introduction of such rigid structures into the polymer backbone restricts the thermal motion of the polymer chains, leading to high glass transition temperatures (Tg) and excellent thermal stability. mdpi.com

The thermal properties of polyimides derived from benzanilide-containing diamines show high decomposition temperatures, often with a 5% weight loss temperature (Td5%) exceeding 500°C in a nitrogen atmosphere. mdpi.com This indicates that the polymers can withstand high processing and operating temperatures without significant degradation. The incorporation of benzanilide units, sometimes in conjunction with other rigid moieties like biphenyl (B1667301) or fluorene, is a proven strategy for developing polyimides with superior high-temperature dimensional stability. mdpi.com

Methodologies for Reducing Coefficients of Thermal Expansion (CTE)

A low coefficient of thermal expansion (CTE) is crucial for the compatibility of polyimide films with other materials in multilayer electronic devices, such as silicon wafers or metal foils. A mismatch in CTE can lead to stress, warping, and eventual device failure during thermal cycling. The incorporation of this compound and similar rigid, linear monomers is a primary method for reducing the CTE of polyimides.

The rigid-rod nature of the benzanilide structure helps to create more ordered and densely packed polymer chains. This enhanced intermolecular interaction and restricted segmental motion lead to a significant reduction in the polymer's expansion upon heating. By introducing rigid units like benzanilide, researchers have successfully developed polyimide films with CTE values as low as 3.7–12.3 ppm K⁻¹. bohrium.com Further reductions in CTE have been achieved by copolymerizing benzanilide-containing diamines with rigid dianhydrides such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). bohrium.commdpi.com The combination of rigid monomers and processing techniques that promote in-plane orientation of the polymer chains is key to achieving ultra-low CTE values desirable for advanced electronic substrates. rsc.orgresearchgate.net

Table 1: Thermal and Optical Properties of Polyimides Incorporating Benzanilide-based Monomers This table presents a summary of typical properties achieved in polyimides by incorporating monomers with structural similarities to this compound, illustrating the general effects of such units.

| Property | Typical Value Range | Key Influencing Factors |

|---|---|---|

| Glass Transition Temp. (Tg) | 312°C - >400°C researchgate.netresearchgate.net | Rigidity of polymer backbone, intermolecular forces |

| 5% Weight Loss Temp. (Td5%) | >450°C - 506°C rsc.orgresearchgate.net | Bond strength, presence of thermally stable aromatic units |

| Optical Transmittance (@550nm) | ~88% - 90% nih.govresearchgate.net | Inhibition of Charge-Transfer Complex (CTC) formation |

| Yellowness Index (YI) | < 3.0 - 7.23 nih.govrsc.org | Monomer purity, reduction of CTCs |

| Coefficient of Thermal Expansion | 3.7 - 56.5 x 10⁻⁶ /K mdpi.combohrium.com | Chain rigidity, in-plane molecular orientation |

Polyamide Synthesis and Functionalization

In polyamide chemistry, this compound provides a building block for creating aromatic polyamides (aramids) with specialized properties. The benzanilide structure introduces rigidity and thermal stability, while the diamine functionality allows for polymerization with various dicarboxylic acids or their derivatives.

Development of Heat-Resistant Polyamides

Aromatic polyamides are renowned for their high strength and thermal resistance. The synthesis of polyamides using diamines with pre-formed amide linkages, such as 4,4'-diaminobenzanilide (B1630359) (a close structural relative of the title compound), is a known strategy to enhance thermal stability. scirp.org These structures contribute to a high density of hydrogen bonding between polyamide chains, which, combined with the aromatic nature of the backbone, results in polymers with high melting points and excellent thermal endurance.

Polyamides synthesized from 4,4'-diaminobenzanilide and terephthaloyl chloride have demonstrated thermal stability up to 300°C. scirp.org The incorporation of the chloro-substituent in this compound is expected to further influence properties such as solubility and inter-chain interactions, potentially allowing for the tailoring of heat-resistant materials for specific industrial applications, including high-temperature resistant automotive parts. scirp.org

Synthesis of Fluorescent Polyamide Materials

While most polyamides are not inherently luminescent, the introduction of specific chromophoric units into the polymer chain can impart fluorescent properties. The benzanilide structure is one such unit that can induce fluorescence. Research has shown that aromatic polyamides containing the 4,4'-diaminobenzanilide moiety can exhibit strong blue fluorescence. scirp.org

A polyamide synthesized from 4,4'-diaminobenzanilide and terephthaloyl chloride was found to emit a strong blue fluorescence with a peak at around 420 nm. scirp.org This phenomenon is attributed to the electronic structure of the benzanilide unit integrated into the polymer main chain. Such fluorescent polyamides are promising as functional materials for applications in organic light-emitting diodes (OLEDs), particularly for generating blue light, which is a critical component in display technology. scirp.org The development of thermally stable and fluorescent polyamides represents a significant advancement in the field of functional polymers.

Role in the Development of Organic Electronic Devices

Direct research detailing the application of this compound in organic electronic devices is limited. However, the foundational structure of this molecule, a diaminobenzanilide, is a known precursor for polymers with properties suitable for such applications. For instance, aromatic polyamides derived from the non-chlorinated analog, 4,4'-diaminobenzanilide, have been shown to exhibit strong blue fluorescence, a key characteristic for the development of Organic Light-Emitting Diodes (OLEDs).

The introduction of a chlorine atom to the benzanilide backbone, creating this compound, could theoretically influence the electronic properties of resulting polymers. Halogenation is a known strategy in materials science to modify the energy levels (HOMO/LUMO) of organic semiconductors, which can enhance charge injection and transport properties in electronic devices. A Russian patent suggests the use of chlorine-substituted 4,4'-diaminobenzanilides, including the 2-chloro variant, as monomers for producing heat-resistant, fire-resistant, and high-strength fibers. google.com These properties are highly desirable in the substrates and encapsulating materials used for flexible and robust organic electronic devices.

A US patent further confirms the synthesis of 2'-chloro-4,4'-diaminobenzanilide as an intermediate in the production of 2'-chloro-4,4'-diisothiocyanatobenzanilide. google.com While the patent focuses on the isothiocyanate derivative, the existence of the chlorinated diamine opens the door for its use in polymerization reactions to create novel materials for electronic applications.

Table 1: Inferred Properties for Polymers from this compound

| Property | Inferred Effect of 2-Chloro Substitution | Potential Application in Organic Electronics |

| Fluorescence | May alter the wavelength and intensity of light emission compared to non-chlorinated analogs. | Active layer in Organic Light-Emitting Diodes (OLEDs). |

| Energy Levels (HOMO/LUMO) | The electron-withdrawing nature of chlorine can lower the energy levels, potentially improving charge injection from electrodes. | Hole transport or electron blocking layers in OLEDs and Organic Photovoltaics (OPVs). |

| Thermal Stability | Chlorinated aramids are known for high thermal stability. | Substrates, encapsulants, and dielectric layers in various organic electronic devices. |

| Solubility | The chlorine atom may affect the solubility of the resulting polymers in organic solvents, influencing processability for device fabrication. | Solution-processable active layers for printed electronics. |

Application in Polymer-Based Adsorbents and Separation Technologies

There is currently no available research or patent literature that specifically describes the use of this compound in the development of polymer-based adsorbents or for separation technologies.

The parent structure, an aromatic polyamide, forms the basis of some separation membranes. The introduction of a chlorine atom could potentially modify the surface properties and porosity of a resulting polymer membrane, which might influence its adsorption and separation characteristics. However, without experimental data, this remains speculative. Future research could explore the synthesis of polymers from this compound and evaluate their efficacy in applications such as gas separation, water purification, or the adsorption of specific pollutants.

Applications of 2 Chloro 4,4 Diaminobenzanilide in Dye and Pigment Chemistry

Intermediate in Direct Dye Synthesis

2-Chloro-4,4'-diaminobenzanilide has emerged as a key intermediate in the synthesis of direct dyes, particularly as a safer alternative to benzidine (B372746). tubitak.gov.tr

The carcinogenic nature of benzidine has led to a prohibition on its use in dye manufacturing, prompting extensive research into safer alternatives. tubitak.gov.trepa.gov 2-Chloro-4,4'-diaminobenzanilide, which is not a benzidine congener, has been successfully utilized as a substitute for benzidine in the synthesis of direct dyes. tubitak.gov.tr This allows for the production of non-toxic direct dyes that possess comparable dyeing and fastness properties to their benzidine-based counterparts. tubitak.gov.tr

One notable example is the synthesis of a symmetric disazo direct dye using 2-Chloro-4,4'-diaminobenzanilide as the middle component and salicylic (B10762653) acid as the coupling component. tubitak.gov.trresearchgate.net This dye serves as an analog to the benzidine-based C.I. Direct Yellow 1. tubitak.gov.tr The synthesis process typically involves the bis-diazotization of 2-Chloro-4,4'-diaminobenzanilide, followed by coupling with the chosen component.

The performance of dyes derived from 2-Chloro-4,4'-diaminobenzanilide is rigorously evaluated to ensure they meet industry standards. The evaluation focuses on their coloristic and fastness properties.

Methodologies for assessing these properties are standardized. For instance, the coloristic properties of a synthesized disazo direct dye from 2-Chloro-4,4'-diaminobenzanilide on cotton were found to yield a reddish-yellow shade with good leveling and migration properties. The percentage of dye uptake on cotton was reported to be 50%.

Fastness properties, which indicate a dye's resistance to various environmental factors, are critical for textile applications. These are typically evaluated according to established standards. For a disazo direct dye derived from 2-Chloro-4,4'-diaminobenzanilide, the following fastness properties were compared to its benzidine homolog, C.I. Direct Yellow 1:

| Fastness Property | Disazo Dye from 2-Chloro-4,4'-diaminobenzanilide | C.I. Direct Yellow 1 |

| Light Fastness | Same as C.I. Direct Yellow 1 | - |

| Wet Fastness | Better than C.I. Direct Yellow 1 | - |

| Acid Perspiration Fastness | Better than C.I. Direct Yellow 1 | - |

| Data sourced from a comparative study of a 4,4'-diaminobenzanilide (B1630359) based disazo dye and its benzidinic homolog. |

These results indicate that direct dyes synthesized using 2-Chloro-4,4'-diaminobenzanilide can be excellent substitutes for their benzidine-based homologs, sometimes offering superior performance in key fastness categories. After-treatment with copper sulfate (B86663) has also been shown to improve wet fastness properties.

Synthesis of Reactive Dyes for Various Fibers

2-Chloro-4,4'-diaminobenzanilide is also a valuable intermediate in the synthesis of reactive dyes. These dyes are known for forming covalent bonds with fibers, leading to excellent wash fastness. uctm.edu

Research has demonstrated the preparation of new monochloro s-triazine reactive dyes by coupling tetrazotized 4,4'-diaminobenzanilide with various cyanurated coupling components. jetir.orgresearchgate.net These dyes have been successfully applied to silk, wool, and cotton fibers, yielding shades from yellow to pink depending on the coupling component used. researchgate.net

The dyeing performance of these reactive dyes is a key area of investigation. Studies have shown that the percentage of dye-bath exhaustion on different fibers is reasonably good and acceptable. jetir.orgresearchgate.net The resulting dyed fibers exhibit moderate to very good fastness to light, washing, and rubbing. jetir.orgresearchgate.netjournalcra.com The structures of these synthesized dyes are typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), FTIR, 1H-NMR spectroscopy, and UV-visible spectroscopy. jetir.orgresearchgate.net

A series of ten new monochloro s-triazine reactive dyes were synthesized using 3,4-dichloro anilinocynurated coupling components. jetir.org The fastness properties of these dyes on silk, wool, and cotton were assessed and found to be of a high standard.

| Fiber | Light Fastness | Washing Fastness | Rubbing Fastness |

| Silk | Good to Very Good | Moderate to Very Good | Moderate to Very Good |

| Wool | Good to Very Good | Moderate to Very Good | Moderate to Very Good |

| Cotton | Good to Very Good | Moderate to Very Good | Moderate to Very Good |

| Fastness ratings are based on standardized testing methods. jetir.orgresearchgate.net |

Utilization in Organic Pigment Preparation

While the primary application of 2-Chloro-4,4'-diaminobenzanilide is in the synthesis of dyes, it also finds use as an intermediate in the preparation of organic pigments. Organic pigments are distinguished from dyes by their insolubility in the application medium. The synthesis routes for pigments often share initial steps with dye synthesis, such as the creation of specific chemical intermediates. epa.gov The structural characteristics of 2-Chloro-4,4'-diaminobenzanilide make it a suitable precursor for creating the larger, more complex molecules required for certain high-performance pigments.

Role As a Chemical Intermediate in Diverse Synthetic Processes

Precursor for Complex Organic Molecules

The presence of two primary amine functional groups makes 2-chloro-4,4'-diaminobenzanilide a valuable precursor for constructing larger, more elaborate organic molecules. These amine groups can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for a wide array of chemical derivatives.

A notable example of its role as a precursor is its reaction with thiophosgene (B130339) (CSCl₂). In this synthesis, the two amino groups of 2-chloro-4,4'-diaminobenzanilide react to form isothiocyanate groups. This transformation results in the formation of 2'-chloro-4,4'-diisothiocyanatobenzanilide, a more complex molecule with different chemical properties and reactivity. google.com The isothiocyanate groups are themselves versatile functional groups that can participate in further synthetic steps, particularly in the formation of heterocyclic compounds.

The specifics of this reaction, as detailed in patent literature, illustrate a direct synthetic application of the parent compound. google.com

Table 1: Synthesis of 2'-chloro-4,4'-diisothiocyanatobenzanilide

| Reactant | Starting Mass (g) | Product | Yield (g) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2'-chloro-4,4'-diaminobenzanilide | 34 | 2'-chloro-4,4'-diisothiocyanatobenzanilide | 21 | 206 | google.com |

| Thiophosgene | 32.9 |

Intermediate in Agrochemical Development (Synthetic Aspects)

The derivatives of 2-chloro-4,4'-diaminobenzanilide have found utility in the development of agents for agricultural and veterinary applications. The benzanilide (B160483) class of compounds, particularly those containing isothiocyanate groups, has been investigated for anthelmintic properties. google.com

Specifically, the derivative 2'-chloro-4,4'-diisothiocyanatobenzanilide is described as an anthelmintic, a substance that is destructive to parasitic worms. google.com These compounds are noted to be especially active against Cestoda (tapeworms) in animals such as sheep. google.com The synthesis of such targeted agrochemical agents from 2-chloro-4,4'-diaminobenzanilide highlights its importance as a key intermediate in this sector. The structural framework of anilides is a recurring motif in the design of modern anthelmintics. nih.gov While the non-chlorinated analog, 4,4'-diaminobenzanilide (B1630359), is also known as an intermediate for agrochemicals, the chlorinated version provides a distinct pathway to specific active compounds. emcochemicals.com

Contribution to Specialty Chemical Production

Beyond its role in targeted synthesis, 2-chloro-4,4'-diaminobenzanilide is a key monomer in the field of polymer chemistry for the production of specialty chemicals. Specialty chemicals are valued for their performance or function, and in this case, the compound contributes to the creation of high-performance polymers.

Specifically, 2'-chloro-4,4'-diaminobenzanilide is used as a monomer in the production of heat-resistant, fire-resistant, and high-strength fibers. google.com The process for its production is designed to yield a high-purity monomer suitable for polymerization reactions where consistent material properties are critical. google.com The incorporation of this chlorinated diaminobenzanilide monomer into a polymer chain imparts desirable thermal and flame-retardant characteristics to the final material, making it suitable for demanding applications where performance under extreme conditions is necessary.

Compound List

Future Research Directions and Emerging Applications of 2 Chloro 4,4 Diaminobenzanilide

Exploration of Novel Synthetic Pathways and Efficient Protocols

The synthesis of 2-Chloro-4,4-diaminobenzanilide is a foundational aspect that directly impacts its availability for research and industrial application. Currently, a known method involves the reduction of 2'-chloro-4,4'-dinitrobenzanilide, which is itself prepared from 4-nitrobenzoylchloride and 2-chloro-4-nitroaniline (B86195). google.com

Future research in this domain is likely to concentrate on several key areas:

Development of Greener Synthetic Routes: The current synthesis involves nitrated intermediates and reduction steps, which can generate hazardous waste. Future investigations will likely target the development of more environmentally benign pathways. This could involve the use of novel catalysts, alternative reagents, and solvent systems with lower environmental impact.

Improving Reaction Efficiency and Yield: Research into optimizing reaction conditions, such as temperature, pressure, and catalyst loading, could lead to higher yields and purity of the final product. The exploration of continuous flow chemistry processes could also offer a more efficient and scalable alternative to traditional batch production methods.

Alternative Starting Materials: Investigating different starting materials and synthetic strategies that bypass the need for multi-step processes could significantly streamline the production of this compound. This could involve direct amination or other novel functionalization techniques.

| Parameter | Description |

| Current Synthesis | Reduction of 2'-chloro-4,4'-dinitrobenzanilide. google.com |

| Future Goals | Higher efficiency, improved scalability, reduced environmental impact. |

| Potential Methods | Catalytic hydrogenation, transfer hydrogenation, electrochemical reduction. |

Design and Development of Advanced Functional Materials

The molecular architecture of this compound, featuring two primary amine groups, makes it an ideal monomer for the synthesis of high-performance polymers. The presence of the chlorine atom is expected to impart unique properties to these materials.

Prospective research in this area includes:

High-Performance Polyamides and Polyimides: The diamine functionality allows for its use in polycondensation reactions with diacyl chlorides or dianhydrides to produce aromatic polyamides (aramids) and polyimides. The introduction of the chlorine atom into the polymer backbone could enhance properties such as:

Thermal Stability: The chloro-substituent may increase the glass transition temperature and decomposition temperature of the resulting polymers.

Flame Retardancy: Chlorine-containing polymers often exhibit improved flame retardant properties.

Solubility: The chlorine atom can disrupt polymer chain packing, potentially improving the solubility of otherwise intractable high-performance polymers, which would facilitate their processing.

Novel Copolymers: The incorporation of this compound as a comonomer with other diamines could be explored to fine-tune the properties of the resulting copolymers for specific applications, such as membranes for gas separation or advanced composites.

Integration within Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound. The molecule possesses several features that make it an attractive building block for the construction of complex supramolecular assemblies.

Future research directions in this field may involve:

Hydrogen Bonding Networks: The amine and amide groups can act as hydrogen bond donors and acceptors, enabling the formation of well-defined one-, two-, or three-dimensional networks. The influence of the chlorine atom on the strength and directionality of these hydrogen bonds would be a key area of investigation.

Host-Guest Systems: The benzanilide (B160483) core could be incorporated into larger macrocyclic or cage-like structures to act as hosts for specific guest molecules. The electronic and steric effects of the chlorine atom could be harnessed to tune the binding affinity and selectivity of these host-guest systems.

Self-Assembling Materials: The potential for this compound to self-assemble into ordered structures, such as liquid crystals or gels, could be explored. These materials could have applications in areas such as organic electronics and sensing.

Interdisciplinary Research Opportunities in Chemical Science

The unique combination of functional groups in this compound creates a platform for a wide range of interdisciplinary research endeavors that bridge different areas of chemical science.

Emerging opportunities include:

Medicinal Chemistry: While outside the direct scope of this materials-focused overview, the benzanilide scaffold is present in numerous pharmaceutically active compounds. The specific substitution pattern of this compound could serve as a starting point for the design and synthesis of new chemical entities with potential biological activity.

Dye and Pigment Chemistry: Aromatic diamines are common precursors in the synthesis of azo dyes and other colorants. The impact of the chloro-substituent on the chromophoric properties, such as color and lightfastness, of dyes derived from this compound warrants investigation.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the geometric and electronic properties of this compound and the polymers derived from it. These computational models can provide valuable insights to guide experimental work in the areas of synthesis and materials design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.